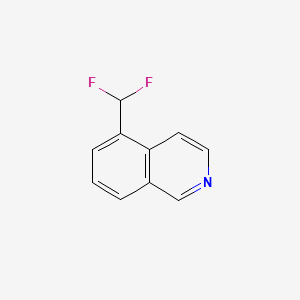
5-(Difluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)isoquinoline can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Fluorinated Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions: 5-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse applications in medicinal chemistry .
科学的研究の応用
5-(Difluoromethyl)isoquinoline has numerous applications in scientific research:
作用機序
The mechanism of action of 5-(Difluoromethyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules . The pathways involved often include modulation of signal transduction and metabolic processes .
類似化合物との比較
- 5-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 5,7-Difluoroisoquinoline
Comparison: 5-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This uniqueness often translates to different biological activities and applications .
生物活性
5-(Difluoromethyl)isoquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Properties
This compound is characterized by the presence of a difluoromethyl group at the 5-position of the isoquinoline ring. This modification can enhance the compound's selectivity and potency against various biological targets, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group increases binding affinity, thereby enhancing biological effects. This compound has been investigated for several pharmacological activities:
- Anticancer Activity : Isoquinoline derivatives have shown promising anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 and HepG2, with IC50 values ranging from 12.4 μM to 44.4 μM .
- Antimicrobial Effects : Research indicates that isoquinoline derivatives exhibit antimicrobial properties, effectively inhibiting the growth of bacteria and fungi .
- Neurological Effects : Some studies suggest potential applications in modulating neurological pathways, particularly through interactions with nicotinic acetylcholine receptors .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 12.4 | |
| Anticancer | HepG2 | 24.0 | |
| Antimicrobial | Candida albicans | 4.0 | |
| Neurological | Nicotinic receptors | N/A |
Case Study: Anticancer Properties
A notable study highlighted the effects of this compound on cancer cell lines. The compound was tested against various lines, including HCT116 (colon cancer) and A549 (lung cancer). Results indicated that it could significantly induce apoptosis in these cells, with IC50 values correlating with structural modifications in the isoquinoline framework.
Mechanism Insights
The mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes in cancer cells .
- Modulation of Signaling Pathways : Studies suggest that isoquinoline derivatives can influence various signaling pathways involved in cell proliferation and survival .
特性
IUPAC Name |
5-(difluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXAEMZFIXFBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














